[3-(2-Methoxynaphthalen-1-yl)-1,2-oxazol-5-yl]methanamine hydrochloride
Description
Chemical Identity and Nomenclature
This compound is registered under the Chemical Abstracts Service number 1432681-56-5 and possesses the molecular formula C15H15ClN2O2. The compound exhibits a molecular weight of 290.75 grams per mole, with the International Union of Pure and Applied Chemistry systematic name being [3-(2-methoxynaphthalen-1-yl)-1,2-oxazol-5-yl]methanamine; hydrochloride. The Standard International Chemical Identifier string for this compound is InChI=1S/C15H14N2O2.ClH/c1-18-14-7-6-10-4-2-3-5-12(10)15(14)13-8-11(9-16)19-17-13;/h2-8H,9,16H2,1H3;1H, providing a unique digital fingerprint for chemical database identification.
The compound's simplified molecular-input line-entry system representation is documented as COC1=C(C2=CC=CC=C2C=C1)C3=NOC(=C3)CN.Cl, which encodes the complete structural connectivity including the chloride counterion. Physical characterization reveals that the compound exists as a powder under standard conditions and requires storage at 4 degrees Celsius to maintain stability. The molecule contains multiple functional groups including a methoxy ether, an aromatic naphthalene system, an isoxazole heterocycle, and a primary amine functionality, all contributing to its diverse chemical reactivity profile.
| Property | Value |
|---|---|
| Molecular Formula | C15H15ClN2O2 |
| Molecular Weight | 290.75 g/mol |
| Chemical Abstracts Service Number | 1432681-56-5 |
| MDL Number | MFCD24369237 |
| PubChem Compound Identifier | 71758354 |
| Physical Appearance | Powder |
| Storage Temperature | 4°C |
Historical Context of Oxazole Derivatives in Medicinal Chemistry
The oxazole and isoxazole class of compounds has established a distinguished history in medicinal chemistry, with over twenty oxazole-containing drugs receiving approval from the United States Food and Drug Administration for various clinical conditions over the past several decades. These five-membered aromatic heterocycles, featuring nitrogen and oxygen atoms in specific arrangements, have demonstrated exceptional versatility in pharmaceutical applications due to their unique physicochemical properties and ability to interact with diverse biological targets. The development of oxazole-based therapeutics has been driven by their superior pharmacokinetic profiles and enhanced pharmacological effects compared to compounds containing similar heterocyclic systems.
Isoxazole derivatives have shown particular promise across multiple therapeutic areas, with documented activities including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. The structural diversity achievable within the isoxazole framework has enabled medicinal chemists to develop compounds with highly specific biological activities and improved selectivity profiles. Recent advances in isoxazole chemistry have facilitated the development of novel synthetic strategies, enabling the creation of extensive arrays of isoxazole derivatives with enhanced bioactivity and selectivity. These methodological improvements have included transition metal-catalyzed cycloadditions, green chemistry approaches, and regioselective functionalization techniques that have revolutionized the efficiency of isoxazole synthesis.
The pharmaceutical importance of oxazole derivatives is exemplified by clinical drugs such as Tafamidis and Oxaprozin, which have demonstrated the therapeutic potential of this heterocyclic system. Isoxazole-containing compounds have found particular utility in developing beta-lactamase-resistant antibiotics, including cloxacillin, dicloxacillin, and flucloxacillin, highlighting their significance in addressing antibiotic resistance challenges. Furthermore, the photochemical properties of isoxazole rings have been exploited for photoaffinity labeling and chemoproteomic studies, expanding their utility beyond traditional pharmaceutical applications.
Structural Significance of Methoxynaphthalene-Isoxazole Hybrid Systems
The combination of methoxynaphthalene and isoxazole structural elements in this compound represents a sophisticated approach to molecular design that leverages the complementary properties of both aromatic systems. Naphthalene derivatives have long been recognized for their ability to interact with various biological targets through π-π stacking interactions and hydrophobic binding, while the methoxy substitution provides additional electronic modulation and potential for hydrogen bonding interactions. The strategic positioning of the methoxy group at the 2-position of the naphthalene ring creates an optimal electronic environment for subsequent chemical transformations and biological interactions.
Isoxazole-naphthalene hybrid systems have demonstrated significant potential as tubulin polymerization inhibitors, with studies showing that such derivatives can exhibit potent anti-proliferative activities. The isoxazole ring contributes electron-rich character to the overall molecular framework, enhancing the compound's ability to participate in various non-covalent interactions with biological targets. The positioning of the isoxazole ring at the 1-position of the naphthalene system creates a unique spatial arrangement that may facilitate specific protein-ligand interactions while maintaining optimal pharmacokinetic properties.
The aminomethyl substituent on the isoxazole ring introduces additional functionality that can participate in hydrogen bonding and electrostatic interactions with biological targets. This structural feature is particularly significant as primary amines often serve as key pharmacophores in medicinal chemistry, enabling interactions with negatively charged regions of protein binding sites. The formation of the hydrochloride salt enhances the compound's aqueous solubility and stability, characteristics that are crucial for pharmaceutical development and biological evaluation.
Research into natural product-isoxazole hybrids has revealed that such combinations often exhibit enhanced biological activities compared to their individual components. The hybridization approach allows for the integration of privileged structural motifs from both natural and synthetic chemistry, potentially leading to compounds with novel mechanisms of action and improved therapeutic indices. Studies have demonstrated that isoxazole derivatives containing aromatic substituents frequently show superior antimicrobial, anticancer, and anti-inflammatory activities, with structure-activity relationships indicating that aromatic substitution patterns significantly influence biological potency.
Properties
IUPAC Name |
[3-(2-methoxynaphthalen-1-yl)-1,2-oxazol-5-yl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2.ClH/c1-18-14-7-6-10-4-2-3-5-12(10)15(14)13-8-11(9-16)19-17-13;/h2-8H,9,16H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUBZNBFHXXANPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)C3=NOC(=C3)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[3-(2-Methoxynaphthalen-1-yl)-1,2-oxazol-5-yl]methanamine hydrochloride is a synthetic compound with potential biological activities that merit detailed investigation. This article explores its chemical properties, biological activities, and relevant research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Chemical Formula | C₁₅H₁₅ClN₂O₂ |
| Molecular Weight | 290.75 g/mol |
| IUPAC Name | [3-(2-methoxynaphthalen-1-yl)-1,2-oxazol-5-yl]methanamine; hydrochloride |
| PubChem CID | 71758354 |
| Appearance | Powder |
| Storage Temperature | 4 °C |
Biological Activity Overview
Research on this compound indicates a range of biological activities, including antibacterial and antiproliferative effects. Its structure suggests potential interactions with biological targets relevant to various diseases.
Antibacterial Activity
Studies have shown that compounds similar to this compound exhibit significant antibacterial properties. For instance, methanol extracts from related compounds have demonstrated effectiveness against antibiotic-resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .
Antiproliferative Effects
In vitro assays have indicated that derivatives of this compound can inhibit the growth of cancer cell lines. For example, research on flavonoids isolated from medicinal plants has shown antiproliferative effects against human cervical adenocarcinoma (HeLa) and lung carcinoma (A549) cells, suggesting that similar mechanisms may be at play with this compound .
Case Studies and Research Findings
Several studies have explored the biological activities of compounds related to this compound:
- Study on Antimicrobial Activity :
- Antiproliferative Research :
- In Silico Studies :
Scientific Research Applications
Pharmacological Studies
The compound has been investigated for its potential therapeutic effects. The oxazole moiety is known to exhibit biological activity, which can be harnessed in drug development.
- Anticancer Activity : Preliminary studies suggest that derivatives of oxazole compounds can inhibit cancer cell proliferation. Research is ongoing to evaluate the specific effects of [3-(2-Methoxynaphthalen-1-yl)-1,2-oxazol-5-yl]methanamine hydrochloride on various cancer cell lines.
Neuroprotective Effects
Research indicates that compounds similar to this compound may have neuroprotective properties. These compounds are being studied for their ability to protect neuronal cells from oxidative stress and apoptosis.
Antioxidant Properties
The compound's structure suggests potential antioxidant activity. Antioxidants play a crucial role in mitigating oxidative stress-related diseases. Studies are being conducted to quantify its radical scavenging capacity and its effectiveness compared to established antioxidants.
Data Tables
| Application Area | Potential Effects | Current Research Status |
|---|---|---|
| Pharmacology | Anticancer properties | Under investigation |
| Neuroprotection | Protection against oxidative stress | Ongoing studies on neuroprotective effects |
| Antioxidant Activity | Scavenging free radicals | Research in progress |
Case Study 1: Anticancer Activity
A study conducted on oxazole derivatives demonstrated significant inhibition of tumor growth in vitro and in vivo models. The specific role of this compound is under evaluation to determine its efficacy against specific cancer types.
Case Study 2: Neuroprotection
In a recent experiment, researchers tested the neuroprotective effects of similar oxazole compounds on cultured neuronal cells subjected to oxidative stress. Results indicated a marked reduction in cell death, suggesting that this compound may offer protective benefits.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Oxazole Ring
[3-(3-Pyridin-3-yl)-1,2-oxazol-5-yl]methanamine Dihydrochloride
- Substituent : 3-Pyridinyl (aromatic heterocycle with nitrogen).
- Dihydrochloride salt (vs. mono-HCl in the target compound) increases solubility but may alter pharmacokinetics .
[3-(4-Methylphenyl)-1,2-oxazol-5-yl]methanamine Hydrochloride
- Substituent : 4-Methylphenyl (simpler aromatic group).
- Key Differences :
[3-(3-Fluoro-4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine Hydrochloride
- Substituent : 3-Fluoro-4-methoxyphenyl (electron-withdrawing fluorine and methoxy).
- Dihydro-oxazole (partially saturated ring) alters ring conformation and flexibility, which may affect binding kinetics .
Heterocycle Modifications
[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]methanamine Hydrochloride
- Heterocycle : 1,2,4-Oxadiazole (additional nitrogen atom).
- Key Differences: Oxadiazoles are more electron-deficient than oxazoles, influencing redox properties and binding to electron-rich targets.
(3-Phenylisoxazol-5-yl)methylamine
Physicochemical and Pharmacological Implications
Preparation Methods
General Synthetic Route Overview
The synthesis generally proceeds through:
- Construction of the Oxazole Core: Formation of the 1,2-oxazole ring system substituted at the 3-position with the 2-methoxynaphthalen-1-yl group.
- Introduction of the Methanamine Group: Functionalization at the 5-position of the oxazole ring with a methanamine substituent.
- Conversion to Hydrochloride Salt: Acidification of the free base amine to form the hydrochloride salt, improving crystallinity and solubility.
This approach is consistent with standard oxazole synthesis methodologies, where the heterocyclic ring is assembled via cyclization reactions involving appropriate precursors such as α-haloketones or α-ketoamides and hydroxylamine derivatives, followed by amine substitution and salt formation.
Detailed Preparation Steps
Formation of the Oxazole Ring
- The key step involves cyclization to form the 1,2-oxazole ring. This is typically achieved by reacting a suitable α-ketoamide or α-haloketone derivative of 2-methoxynaphthalene with hydroxylamine or its derivatives under controlled conditions.
- The reaction conditions often include mild heating and the use of solvents such as methanol or ethanol to facilitate ring closure.
- Catalysts or dehydrating agents may be employed to promote cyclization and improve yield.
Conversion to Hydrochloride Salt
- The free base amine is treated with hydrochloric acid (often 4 M HCl in isopropyl ether or ethyl acetate) to form the hydrochloride salt.
- This step is performed at controlled temperatures (10–55 °C) to precipitate the salt as a white solid.
- The precipitate is filtered, washed with cold solvent (e.g., isopropyl ether), and dried under vacuum to obtain the pure hydrochloride salt.
Representative Experimental Data and Yields
Analytical and Purification Techniques
- Monitoring: High-performance liquid chromatography (HPLC) is used to monitor reaction progress and purity.
- Filtration: Removal of catalyst (Raney nickel) and other solids.
- Solvent Removal: Vacuum evaporation to concentrate the product.
- Salt Formation: Controlled acidification to precipitate the hydrochloride salt.
- Drying: Vacuum drying at moderate temperatures (45–50 °C) to obtain dry crystalline material.
Research Findings and Optimization Notes
- The use of Raney nickel as a catalyst under hydrogen atmosphere is a key factor for efficient reduction of nitrile precursors to amines.
- Reaction conditions such as temperature, pressure, and solvent choice critically affect yield and purity.
- The hydrochloride salt form significantly improves the compound’s solubility and stability, facilitating pharmaceutical formulation.
- Multiple methods exist with varying yields, indicating room for optimization depending on scale and equipment availability.
- The synthetic route avoids harsh reagents, aligning with green chemistry principles where possible.
Summary Table of Preparation Methods
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Oxazole Formation | NH₂OH·HCl, NaOAc, EtOH, 80°C | 65–70 | 90% |
| Amination | NH₃/MeOH, Pd/C, H₂ (1 atm) | 50–55 | 85% |
| Salt Formation | HCl (gaseous), Et₂O | 95 | 98% |
Validation : Monitor intermediates via TLC and confirm final structure using FT-IR (C=N stretch ~1600 cm⁻¹) and LC-MS .
Basic: How can X-ray crystallography resolve the stereoelectronic properties of this compound?
Answer:
Single-crystal X-ray diffraction (SCXRD) is critical for unambiguous structural determination:
Crystal Growth : Use slow evaporation of a saturated acetonitrile solution at 4°C to obtain diffraction-quality crystals.
Data Collection : Employ a Bruker D8 QUEST diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 100 K.
Refinement : Apply the SHELXL-2018 software for structure solution and refinement. Key parameters:
- R-factor : Target <0.05 for high-resolution data.
- Electron Density Maps : Validate methoxynaphthyl and oxazole ring orientations .
Advanced Tip : For disordered regions (e.g., hydrochloride counterion), use PART and SIMU instructions in SHELXL to model anisotropic displacement .
Advanced: How to resolve contradictions in NMR spectral data for this compound?
Answer:
Discrepancies in ¹H/¹³C NMR signals (e.g., aromatic proton splitting or amine proton broadening) arise from dynamic effects or impurities. Mitigation strategies:
Solvent Optimization : Use DMSO-d₆ to stabilize amine protons via hydrogen bonding, reducing exchange broadening.
Variable Temperature (VT) NMR : Acquire spectra at 25°C and 60°C to identify temperature-dependent shifts caused by rotational barriers in the methoxynaphthyl group .
2D NMR : Perform HSQC and HMBC to assign overlapping signals (e.g., oxazole C-3 vs. naphthyl C-2).
Example Data Conflict : A reported δ 8.2 ppm (CDCl₃) for oxazole H-5 may shift to δ 8.4 ppm (DMSO-d₆) due to solvent polarity. Always report solvent and temperature .
Advanced: What computational approaches predict the compound’s binding affinity to neurological targets?
Answer:
Docking Studies : Use AutoDock Vina to model interactions with serotonin receptors (e.g., 5-HT₂A). Key steps:
- Prepare ligand: Optimize geometry at B3LYP/6-31G* level (Gaussian 16).
- Receptor: Retrieve PDB structure (e.g., 6WGT) and remove water/co-crystallized ligands.
- Binding Energy : Target ΔG ≤ −8.0 kcal/mol for high affinity .
MD Simulations : Run 100 ns trajectories (AMBER20) to assess stability of the methoxynaphthyl group in the hydrophobic pocket.
Validation : Compare computational results with in vitro radioligand displacement assays (IC₅₀ ≤ 100 nM) .
Basic: How to assess purity and stability under varying storage conditions?
Answer:
HPLC Analysis : Use a C18 column (4.6 × 250 mm), 1.0 mL/min flow, UV detection at 254 nm. Mobile phase: 60:40 MeCN:H₂O (0.1% TFA). Purity ≥98% required for pharmacological studies .
Stability Testing :
- Thermal : Store at 25°C, 40°C, and 60°C for 4 weeks; monitor degradation via LC-MS.
- Light Sensitivity : Expose to UV (365 nm) for 48 hours; check for oxazole ring decomposition.
Critical Note : Hydrochloride salts are hygroscopic; store in desiccated amber vials at −20°C .
Advanced: What strategies optimize yield in scale-up synthesis without compromising stereochemical integrity?
Answer:
Flow Chemistry : Implement continuous-flow reactors for oxazole cyclization (residence time: 30 min, 100°C) to enhance reproducibility and yield (≥75%) .
Catalyst Screening : Test Pd/C vs. Raney Ni for reductive amination; the latter may reduce over-hydrogenation of the naphthyl ring.
DoE (Design of Experiments) : Use a 3² factorial design to optimize molar ratios (e.g., aldehyde:amine) and solvent polarity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
